Trametenolic Acid

説明

This compound has been reported in Laetiporus versisporus, Pappia fissilis, and other organisms with data available.

from Trametes lactinea; structure in first source

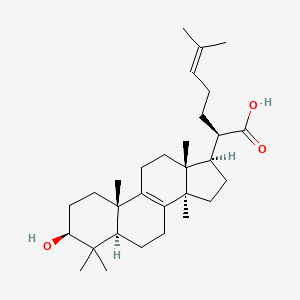

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSBUIQBEPROBM-GIICLEHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946989 | |

| Record name | Trametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24160-36-9 | |

| Record name | Trametenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24160-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAMETENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF73ZP92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 - 261 °C | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Trametenolic acid has been shown to influence several critical intracellular signaling pathways, playing a role in processes such as cell survival, proliferation, and autophagy.

This compound B (TAB) has been demonstrated to activate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This activation is associated with its neuroprotective capabilities, particularly against cerebral ischemia and reperfusion injury, where it helps reduce mitochondrial-mediated apoptosis nih.govwikipedia.org. In the context of HepG2/2.2.15 cells, proteomic analysis indicated that the PI3K/Akt pathway was among the most significantly affected biological processes following TAB treatment uni.lufrontiersin.org. Interestingly, while TAB up-regulated the expression of HSP90AA4P, it simultaneously inhibited the phosphorylation of Akt (p-Akt), suggesting a complex, multi-target mechanism of action uni.lufrontiersin.org.

| Pathway Component | Effect of this compound B | Context | Source |

|---|---|---|---|

| PI3K/Akt/mTOR | Activation | Neuroprotection against cerebral ischemia/reperfusion injury | nih.govwikipedia.org |

| p-Akt | Inhibition | HepG2/2.2.15 cells | uni.lufrontiersin.org |

This compound has been identified as a key constituent within extracts from Inonotus obliquus (Chaga mushroom) that influences the Adenosine Monophosphate-activated Protein Kinase (AMPK)-mechanistic Target of Rapamycin (mTOR) signaling pathway researchgate.netnih.gov. Studies in breast cancer cells have shown that this compound-enriched fractions induce autophagy by activating AMPK and concurrently inhibiting the mTOR signaling pathway researchgate.net. This regulation involves increased phosphorylation of AMPK and suppressed phosphorylation of mTOR, as well as its downstream effectors S6 and S6K1, ultimately contributing to the inhibition of tumor cell proliferation researchgate.net.

| Pathway Component | Effect of this compound | Context | Source |

|---|---|---|---|

| AMPK | Activation | Breast cancer cells (via Chaga mushroom extract) | researchgate.net |

| mTOR | Inhibition | Breast cancer cells (via Chaga mushroom extract) | researchgate.net |

| S6, S6K1 | Suppressed phosphorylation | Breast cancer cells (via Chaga mushroom extract) | researchgate.net |

While the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial cascade involved in cell growth, proliferation, and differentiation, direct and detailed research findings specifically outlining the activation or modulation of this pathway solely by this compound are not extensively reported in the provided literature nih.govwikipedia.orgqiagen.com. General discussions of its role in cancer or other biological contexts often mention this pathway, but specific mechanisms of this compound's direct influence on MAPK/ERK signaling require further dedicated investigation.

This compound B (TAB) has been shown to trigger the up-regulation of Heat Shock Protein 90 Alpha Family A Member 4 Pseudogene (HSP90AA4P) expression in HepG2/2.2.15 cells uni.lufrontiersin.orgresearchgate.net. This effect is hypothesized to occur through TAB binding to the N-terminal ATP binding region of HSP90α, which subsequently activates a heat shock reaction via negative feedback regulation uni.lufrontiersin.org. The increase in HSP90AA4P protein expression is closely associated with the anti-hepatoma mechanism of TAB and its induction of autophagy uni.lufrontiersin.orgresearchgate.net. HSP90AA4P is a protein and therefore does not have a PubChem CID uniprot.orggenecards.org.

| Protein | Effect of this compound B | Context | Source |

|---|---|---|---|

| HSP90AA4P | Up-regulation | HepG2/2.2.15 cells | uni.lufrontiersin.orgresearchgate.net |

Enzyme and Receptor Interaction Studies

Beyond signaling pathways, this compound also exhibits direct interactions with specific enzymes.

This compound B demonstrates inhibitory activity against H+/K+-ATPase, an enzyme critical for gastric acid secretion nih.govgenecards.org. In vitro studies using gastric parietal cells revealed that TAB inhibited H+/K+-ATPase activity in a concentration-dependent manner nih.govgenecards.org. The highest inhibition observed was 24.86% at a concentration of 40 μg/mL nih.govgenecards.org. This inhibitory effect is considered a key mechanism contributing to its anti-ulcer properties and its selective anti-proliferative effects on gastric cancer cells (HGC-27 cells) in an acidic environment nih.gov. Molecular docking simulations have been employed to further understand the binding interactions of this compound B with H+/K+-ATPase genecards.org.

| Enzyme | Effect of Trametenolic B | Concentration (μg/mL) | Inhibition (%) | Context | Source |

|---|---|---|---|---|---|

| H+/K+-ATPase | Inhibition | 10 | 15.97 | Gastric parietal cells | nih.govgenecards.org |

| H+/K+-ATPase | Inhibition | 20 | 16.96 | Gastric parietal cells | nih.govgenecards.org |

| H+/K+-ATPase | Inhibition | 40 | 24.86 | Gastric parietal cells | nih.govgenecards.org |

| H+/K+-ATPase | Inhibition | 80 | 16.25 | Gastric parietal cells | nih.govgenecards.org |

Dihydrofolate Reductase (DHFR) Inhibition

This compound has been identified as a potent inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme involved in the biosynthesis of nucleotides and amino acids, making it a vital target for regulating cell proliferation. Studies have shown that this compound, as a component of Inonotus obliquus extracts, significantly inhibits DHFR enzymatic activity in breast cancer cell lines, including SK-BR-3 and MDA-MB-231. fishersci.cauni.luguidetopharmacology.orgjkchemical.comjuit.ac.innih.gov This inhibition leads to a decrease in cell viability and induces cell cycle arrest at the G0/G1 phase. The mechanism involves the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK4, cyclin E, and phosphorylated retinoblastoma protein. fishersci.cauni.luguidetopharmacology.orgjkchemical.comjuit.ac.innih.gov

Table 1: Effect of Inonotus obliquus Extract Components (including this compound) on DHFR Activity and Cell Cycle in Breast Cancer Cells

| Cell Line | Treatment (Digested Chaga Extract) | DHFR Residual Enzymatic Activity (% of Control) | Cell Cycle Arrest | Downregulated Proteins |

| SK-BR-3 | 0.5 mg/mL | Significantly inhibited fishersci.ca | G0/G1 | Cyclin D1, CDK4, Cyclin E, pRb fishersci.ca |

| MDA-MB-231 | 0.5 mg/mL | Significantly inhibited fishersci.ca | G0/G1 | Cyclin D1, CDK4, Cyclin E, pRb fishersci.ca |

Tyrosinase Mixed-Type Inhibition Kinetics

This compound exhibits a mixed-type inhibition kinetic profile against tyrosinase, an enzyme critical for melanin (B1238610) synthesis. This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. Research has quantified the inhibitory parameters of this compound on tyrosinase activity. It demonstrates an inhibition constant (KI) of 0.9 µM and a dissociation constant for the enzyme-substrate complex (KIS) of 0.5 µM. Furthermore, its half-maximal inhibitory concentration (IC50) against tyrosinase has been determined to be 7.25 µM. In cellular models, such as B16 melanoma cells, this compound has been shown to decrease both tyrosinase activity and melanin content.

Table 2: Tyrosinase Inhibition Kinetics of this compound

| Parameter | Value | Reference |

| KI (µM) | 0.9 | |

| KIS (µM) | 0.5 | |

| IC50 (µM) | 7.25 |

Transcription Factor Regulation

This compound significantly modulates the activity of key transcription factors involved in oxidative stress and inflammatory responses.

Activation of the Nrf2/HO-1 Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govwikipedia.orgwikipedia.orgfishersci.ca Nrf2 is a master regulator of cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes. nih.gov This binding upregulates the expression of various antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1). nih.govwikipedia.orgwikipedia.org For instance, in models of diabetic nephropathy, this compound administration dramatically increased the protein expression levels of Nrf2, HO-1, and NQO-1, thereby mitigating oxidative stress. nih.govwikipedia.orgwikipedia.org

Table 3: Effect of this compound on Nrf2/HO-1 Pathway Proteins in Diabetic Nephropathy

| Protein | Effect of this compound Treatment | Significance (vs. untreated DN group) | Reference |

| Nrf2 | Increased expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

| HO-1 | Increased expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

| NQO-1 | Increased expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

Inhibition of the NF-κB Signaling Pathway

This compound also exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govwikipedia.orgwikipedia.orgfishersci.ca NF-κB is a crucial transcription factor that mediates inflammatory responses by regulating the expression of various proinflammatory cytokines. Studies have demonstrated that this compound administration significantly decreases the protein expression of phosphorylated NF-κB (P-NF-κB) relative to total NF-κB. nih.govwikipedia.orgwikipedia.org This inhibition leads to the downregulation of downstream proinflammatory factors, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govwikipedia.orgwikipedia.org Specifically, this compound B (TAB) has been shown to suppress NF-κB P65 expression, a key component of the NF-κB pathway, and this effect can be mediated by microRNA-329-3p (miR-329-3p).

Table 4: Effect of this compound on NF-κB Pathway and Proinflammatory Cytokines

| Protein/Cytokine | Effect of this compound Treatment | Significance (vs. untreated DN group) | Reference |

| P-NF-κB/NF-κB | Decreased expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

| TNF-α | Downregulated expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

| IL-6 | Downregulated expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

| IL-1β | Downregulated expression | P < 0.05 | nih.govwikipedia.orgwikipedia.org |

| NF-κB P65 | Downregulated expression | P < 0.05 |

Mechanisms in Specific Physiological Processes

Beyond its direct effects on enzymes and transcription factors, this compound influences specific cellular processes, notably autophagy.

Autophagy Induction Mechanisms

This compound, particularly this compound B (TAB), has been observed to induce autophagy, a cellular process involving the degradation and recycling of cellular components. wikipedia.orgwikipedia.orgmpg.deontosight.ai In B16-F1 cells, this compound induces the upregulation of autophagy-related proteins such as Beclin-1, Atg12, and LC3, a process that is mediated by the activation of the ERK1/2 signaling pathway. wikipedia.org Further investigations using proteomic analysis in HepG2/2.2.15 hepatoma cells treated with TAB revealed significant changes in protein expression profiles linked to autophagy. wikipedia.orgmpg.deontosight.ai Specifically, TAB upregulated proteins like HSP90AA4P and downregulated proteins such as Rho C, SERPINA1, and PIK3R4. wikipedia.orgmpg.deontosight.ai These proteins are associated with the PI3K/Akt signaling pathway, which is known to play a crucial role in regulating autophagy in cancer cells. wikipedia.orgmpg.deontosight.ai The induction of autophagic death in hepatoma cells by this compound suggests that this mechanism contributes to its anti-cancer potential. wikipedia.orgmpg.de

Table 5: Autophagy-Related Protein Modulation by this compound B (TAB)

| Protein | Effect of TAB Treatment (B16-F1 cells, 1 mg/mL) | Fold Change (approximate) | Reference |

| Beclin-1 | Increased expression | 48% | wikipedia.org |

| Atg12 | Increased expression | 126% | wikipedia.org |

| LC3 | Increased expression | 49% | wikipedia.org |

| phospho-ERK1/2 | Increased expression | 10% | wikipedia.org |

| phospho-p38 | Increased expression | 46% | wikipedia.org |

Table 6: Differentially Expressed Proteins in HepG2/2.2.15 Cells Treated with this compound B (TAB)

| Protein | Regulation by TAB | Related Pathways/Processes | Reference |

| HSP90AA4P | Upregulated | Autophagy, PI3K/Akt pathway | wikipedia.orgmpg.deontosight.ai |

| MYB | Upregulated | (General cellular processes) | wikipedia.orgmpg.deontosight.ai |

| SERPINE1 | Upregulated | (General cellular processes) | wikipedia.orgmpg.deontosight.ai |

| Rho C | Downregulated | Cell metastasis, PI3K/Akt pathway | wikipedia.orgmpg.deontosight.ai |

| SERPINA1 | Downregulated | (General cellular processes) | wikipedia.orgmpg.deontosight.ai |

| PIK3R4 | Downregulated | PI3K/Akt signaling pathway, Autophagy | wikipedia.orgmpg.deontosight.ai |

This compound is a tetracyclic triterpenoid (B12794562) found in various fungi, including Inonotus obliquus and Trametes lactinea. This compound has garnered scientific interest due to its diverse biological activities and its intricate molecular mechanisms of action across different biological systems. Research has elucidated its roles in cellular regulation, particularly in the context of multidrug resistance and modulation of gene expression in plant development.

Regulation of P Glycoprotein Expression in Multidrug Resistance

Multidrug resistance (MDR) in cancer chemotherapy is often attributed to the overexpression and enhanced activity of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels various cytotoxic drugs from cells nih.govacs.orgdntb.gov.uawikipedia.org. Trametenolic acid B (TAB) has been investigated for its ability to reverse MDR in cancer cells.

Studies on paclitaxel-resistant breast cancer cells (MDA-MB-231/Taxol) have demonstrated that TAB can effectively reverse paclitaxel (B517696) resistance nih.govacs.org. The mechanism involves TAB increasing the intracellular concentration of paclitaxel within these resistant cells nih.govacs.org. This effect is achieved by inhibiting the activity of P-gp and subsequently down-regulating its expression level nih.govacs.org. By modulating P-gp, TAB facilitates the accumulation of chemotherapy agents inside the cells, thus overcoming the drug efflux mechanisms that contribute to resistance and enhancing the efficacy of chemotherapeutic agents nih.govacs.org.

The resistance level of MDA-MB-231/Taxol cells to paclitaxel was significantly higher compared to the parental MDA-MB-231 cells, as indicated by their respective IC50 values.

Table 1: Effect of this compound B on Paclitaxel Resistance in MDA-MB-231/Taxol Cells

| Cell Line | Paclitaxel IC50 (Relative to MDA-MB-231) | Effect of TAB |

| MDA-MB-231 | 1x | - |

| MDA-MB-231/Taxol | 33x higher than MDA-MB-231 nih.govacs.org | Increases intracellular Taxol concentration, inhibits P-gp activity, suppresses P-gp expression nih.govacs.org |

Molecular Basis for Gene Expression Modulation in Plant Development

Trametenolic acid (TA) has been identified as a modulator of gene expression in plant development, particularly in promoting seed germination. Research on Gastrodia elata Blume (GEB), a medicinal plant, demonstrated that TA significantly enhances its seed germination rates sciety.org.

Transcriptome sequencing (RNA-seq) studies on GEB seeds treated with TA revealed extensive differential gene expression. The analysis showed a higher number of down-regulated genes compared to up-regulated genes following TA treatment sciety.org. The molecular mechanism underlying TA's effect on germination involves the regulation of genes associated with lignin (B12514952) and hormone biosynthesis and signaling pathways sciety.org. Specifically, TA treatment leads to an increase in gibberellic acid (GA) content and a reduction in abscisic acid (ABA) and lignin content, which are crucial for breaking seed dormancy and facilitating germination sciety.org.

Furthermore, TA modulates genes involved in plant-pathogen interactions, thereby enhancing GEB's defense response against fungi and improving symbiotic relationships essential for the plant's complex life cycle sciety.org. The differentially expressed genes identified were primarily involved in DNA transcription factors, cell wall actions, and plant-pathogen interactions sciety.org.

The impact of TA on GEB seed germination rates is evident in comparative studies:

Table 2: Effect of this compound on Gastrodia elata Blume Seed Germination Rates

| Group | Germination Rate (%) sciety.org |

| Untreated symbiotic group (Group A0) | 0.00 |

| Non-symbiotic untreated germination group (Group A) | 27.39 |

| Low-dose TA-treated symbiotic group (Group C) | 61.18 |

| High-dose TA-treated symbiotic group (Group B) | 85.01 |

This data indicates that TA treatment can induce symbiosis with Armillaria mellea in GEB seeds and significantly increase germination rates sciety.org.

Preclinical Efficacy and Toxicity Studies

In Vitro Cell Line-Based Investigations

In vitro studies provide foundational insights into the cellular and molecular effects of trametenolic acid, assessing its direct impact on cell viability, proliferation, protein expression, and cell cycle progression.

Assessment of Cytotoxicity and Antiproliferative Effects

Investigations into the cytotoxic and antiproliferative effects of this compound often involve its presence within triterpenoid (B12794562) fractions extracted from natural products. A triterpenoid fraction containing this compound, alongside betulin, betulinic acid, and inotodiol, demonstrated cytotoxic effects on breast cancer MCF-7 cells at a concentration of 300 µg/mL. nih.gov Furthermore, fractions enriched with inotodiol and this compound exhibited a more pronounced reduction in MCF-7 cell viability at concentrations below 10 µg/mL. nih.gov Synergistic or additive cytotoxic effects were observed when these enriched fractions were combined with conventional breast cancer treatments such as tamoxifen, lapatinib, and doxorubicin. nih.gov

However, some studies have indicated that this compound, when tested in isolation, may not exhibit significant antiproliferative effects on certain cell lines, such as P388 cells, a characteristic potentially influenced by specific oxygen substitutions on the compound. nih.goviiarjournals.org Conversely, other research suggests that lanostane (B1242432) triterpenoids, including this compound, can inhibit the proliferation of MCF-7 adenocarcinoma cells. iiarjournals.org When isolated from an Inonotus obliquus extract, this compound, along with 3β-hydroxylanosta-8,24-dien-21-al and 3β-hydroxy-5αlanosta-8,25-dien-21-oic acid, showed cytotoxicity against various cancer cell lines including HT-29, AGS, MCF-7, and PC3, with IC50 values ranging from 75.1 to 227.4 µM. researchgate.net A related compound, this compound B (TAB), has also shown effective anti-proliferation against hepatocellular carcinoma HepG2/2.2.15 cells and gastric cancer SGC7901 cells, with a higher inhibitory rate observed in HepG2/2.2.15 cells. acs.orgresearchgate.net

Table 1: Antiproliferative Activity of this compound and Related Compounds in Selected Cancer Cell Lines

| Compound / Fraction | Cell Line | Concentration / IC50 | Observed Effect | Reference |

| Triterpenoid fraction (incl. This compound) | MCF-7 | 300 µg/mL | Cytotoxic effects | nih.gov |

| Inotodiol- and this compound-enriched fractions | MCF-7 | < 10 µg/mL | Greater reduction in cell viability | nih.gov |

| This compound (isolated) | HT-29, AGS, MCF-7, PC3 | 75.1 - 227.4 µM (IC50) | Cytotoxicity | researchgate.net |

| This compound B (TAB) | HepG2/2.2.15, SGC7901 | Not specified (effective anti-proliferation) | Anti-proliferation, higher inhibition in HepG2/2.2.15 | acs.orgresearchgate.net |

Proteomic Profiling of Cellular Responses

Proteomic analysis has been utilized to delve into the molecular mechanisms underlying the effects of this compound B (TAB). In HepG2/2.2.15 cells, TAB was found to induce autophagy. acs.orgresearchgate.netnih.gov Using iTRAQ-based proteomic profiling, researchers identified several proteins that were significantly modulated. Key upregulated proteins included HSP90AA4P, MYB, and SERPINE1, while Rho C, SERPINA1, and PIK3R4 were among the downregulated proteins. acs.orgnih.gov These identified proteins are implicated in crucial cellular pathways, including the PI3K/Akt signaling pathway, cell metastasis, and autophagy. acs.orgnih.gov The observed anti-hematoma effect of TAB was correlated with an increase in HSP90AA4P protein expression and the induction of autophagy, suggesting that HSP90AA4P may represent a critical target for TAB's action. acs.orgnih.gov

Table 2: Key Protein Modulations by this compound B (TAB) in HepG2/2.2.15 Cells

| Protein | Regulation | Associated Pathway/Function | Reference |

| HSP90AA4P | Upregulated | Autophagy, potential target | acs.orgnih.gov |

| MYB | Upregulated | PI3K/Akt signaling pathway | acs.orgnih.gov |

| SERPINE1 | Upregulated | Cell metastasis | acs.orgnih.gov |

| Rho C | Downregulated | Cell metastasis | acs.orgnih.gov |

| SERPINA1 | Downregulated | Autophagy | acs.orgnih.gov |

| PIK3R4 | Downregulated | PI3K/Akt signaling pathway | acs.orgnih.gov |

Analysis of Cell Cycle Perturbations

Studies investigating triterpenoids derived from Inonotus obliquus, which include this compound, have revealed their capacity to induce cell cycle arrest in cancer cells. In breast cancer cell lines such as MDA-MB-231 and SK-BR-3, these triterpenoids were shown to block the cell cycle in the G0/G1 phase. mdpi.com This cell cycle arrest was linked to the downregulation of critical regulatory proteins, specifically cyclin D1, CDK4, cyclin E, and phosphorylated retinoblastoma protein. mdpi.com Dihydrofolate reductase (DHFR), an enzyme essential for amino acid, purine, and nucleotide biosynthesis, was identified as a significant target for these active components. mdpi.com

In Vivo Animal Model Studies

In vivo animal models are crucial for evaluating the systemic effects and therapeutic potential of compounds like this compound in a complex biological environment, particularly in the context of cancer and metabolic diseases.

Cancer Models (e.g., Tumor-bearing mice, Xenograft models)

While some studies on triterpenoids from Inonotus obliquus have reported antitumor effects in mouse models, the direct in vivo anti-tumor effect of pure this compound against P388-bearing mice was noted as not significant in one particular study. iiarjournals.org However, an aqueous extract of Inonotus obliquus, which contains triterpenoids including this compound, has demonstrated the ability to suppress tumor growth in mouse models. For instance, it has been shown to reduce intestinal polyps in APC Min/+ mice and colon tumors in AOM/DSS-treated mice through the downregulation of Wnt/β-catenin and NF-κB signaling pathways. researchgate.net Xenograft models, which involve the transplantation of human cancer cells or solid tumors into immunocompromised mice, are widely utilized in preclinical drug development to assess the efficacy of potential cancer therapeutics. iitri.orgembopress.org

Metabolic Disease Models (e.g., Diabetic Nephropathy in db/db mice)

This compound has shown a protective effect on renal function and has been observed to ameliorate the progression of Diabetic Nephropathy (DN) in db/db mice. wikipedia.orgnih.govsemanticscholar.org The db/db mouse model is a well-established and widely used animal model for studying type 2 diabetes and its associated complications, including DN. wikipedia.orgnih.govsemanticscholar.orgphenos.comdovepress.com

In these studies, administration of this compound led to a significant reduction in several key indicators of DN. These included a decrease in the ratio of right kidney weight to body weight, as well as reduced levels of serum creatinine (B1669602) (Scr), blood urea (B33335) nitrogen (BUN), and urine albumin. nih.govsemanticscholar.org Furthermore, this compound treatment alleviated histopathological changes in renal tissues, such as the expansion of glomerular mesangial matrix and collagen deposition. nih.govsemanticscholar.org

The renoprotective mechanism of this compound in DN mice was found to involve the activation of the Nrf2/HO-1 signaling pathway. wikipedia.orgnih.govsemanticscholar.org This activation resulted in enhanced antioxidant activities, evidenced by increased glutathione (B108866) (GSH) content and elevated activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), alongside a reduction in malondialdehyde (MDA) content. nih.govsemanticscholar.org Additionally, this compound was observed to repress the expression of collagen III (COL-III) and fibronectin (FN), indicating an antifibrotic effect on diabetic renal injury. nih.govsemanticscholar.org It also led to an increased expression of nephrin (B609532) and podocin proteins, which are crucial components of the glomerular filtration barrier. semanticscholar.org

Table 3: Effects of this compound on Diabetic Nephropathy Parameters in db/db Mice

| Parameter | Effect of this compound Administration | Reference |

| Right kidney weight/body weight ratio | Significantly reduced | nih.govsemanticscholar.org |

| Serum creatinine (Scr) | Significantly reduced | nih.govsemanticscholar.org |

| Blood urea nitrogen (BUN) | Significantly reduced | nih.govsemanticscholar.org |

| Urine albumin | Significantly reduced | nih.govsemanticscholar.org |

| Glomerular mesangial matrix expansion | Substantially reduced | nih.govsemanticscholar.org |

| Collagen deposition | Substantially reduced | nih.govsemanticscholar.org |

| GSH content | Significantly increased | nih.govsemanticscholar.org |

| SOD activity | Significantly increased | nih.govsemanticscholar.org |

| CAT activity | Significantly increased | nih.govsemanticscholar.org |

| MDA content | Significantly decreased | nih.govsemanticscholar.org |

| Collagen III (COL-III) expression | Significantly decreased | nih.govsemanticscholar.org |

| Fibronectin (FN) expression | Significantly decreased | nih.govsemanticscholar.org |

| Nephrin expression | Significantly increased | semanticscholar.org |

| Podocin expression | Significantly increased | semanticscholar.org |

Inflammatory Models

This compound has demonstrated significant anti-inflammatory properties in various preclinical settings. Studies have shown its ability to modulate key inflammatory mediators and pathways.

In macrophage RAW 264.7 cell lines, this compound effectively inhibited nitric oxide (NO) production, exhibiting a substantial anti-inflammatory potential core.ac.uk. Further research indicates that TA administration leads to the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) nih.govsemanticscholar.orgnih.gov. This anti-inflammatory effect is mediated, in part, by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway nih.govsemanticscholar.orgnih.gov.

The anti-inflammatory activities of this compound, alongside other compounds like ergosterol (B1671047) and ergosterol peroxide, have been identified in extracts from Inonotus obliquus capes.gov.br. These findings suggest a role for this compound in mitigating inflammatory responses at the cellular level.

Table 1: Effect of this compound on Inflammatory Cytokines in Preclinical Models

| Inflammatory Cytokine | Effect of this compound | Mechanism | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Downregulated expression | NF-κB signaling inhibition | nih.govsemanticscholar.orgnih.gov |

| Interleukin-6 (IL-6) | Downregulated expression | NF-κB signaling inhibition | nih.govsemanticscholar.orgnih.gov |

| Interleukin-1β (IL-1β) | Downregulated expression | NF-κB signaling inhibition | nih.govsemanticscholar.orgnih.gov |

| Nitric Oxide (NO) | Significantly inhibited production | Not specified in source for NO, but general anti-inflammatory. | core.ac.uk |

Obesity-Related Glomerulopathy Models

While direct studies on "obesity-related glomerulopathy" (ORG) specifically for this compound are limited in the provided literature, significant findings in diabetic nephropathy (DN) models offer strong insights into its potential relevance. Diabetic nephropathy, a severe complication of diabetes, is a major contributor to end-stage renal disease and shares common pathological features with ORG, including inflammation, oxidative stress, and fibrosis nih.govsemanticscholar.orgnih.govwjgnet.comresearchgate.netrevistanefrologia.com.

This compound has been shown to ameliorate the progression of diabetic nephropathy in C57BLKS/db (db/db) mice, a spontaneous DN model nih.govsemanticscholar.orgnih.gov. In these models, TA administration significantly improved renal function parameters and alleviated histopathological changes nih.govsemanticscholar.orgnih.gov.

Key findings from studies in db/db mice include:

Improved Renal Function: TA significantly reduced the ratio of right kidney weight/body weight, blood urea nitrogen (BUN), serum creatinine (Scr), and urine albumin levels nih.govsemanticscholar.orgnih.gov.

Alleviated Histopathological Changes: TA treatment substantially reduced glomerular mesangial matrix expansion and collagen deposition in the kidneys of DN mice nih.govsemanticscholar.orgnih.gov.

Mitigation of Oxidative Stress: TA administration remarkably increased the content of reductive glutathione (GSH) and the activities of superoxide dismutase (SOD) and catalase (CAT), while decreasing malondialdehyde (MDA) content. This effect was linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, increasing downstream antioxidant enzymes heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1) nih.govsemanticscholar.orgnih.gov.

Amelioration of Inflammatory Response: As noted in the inflammatory models section, TA inhibited NF-κB signaling and downregulated pro-inflammatory cytokines, contributing to renal protection nih.govsemanticscholar.orgnih.gov.

Reduced Podocyte Damage and Fibrosis: TA administration significantly increased the expression of nephrin and podocin proteins, crucial for podocyte integrity, and reduced the protein expression of collagen III (COL-III) and fibronectin (FN), markers of fibrosis semanticscholar.org.

These comprehensive renoprotective effects observed in diabetic nephropathy models, particularly the mitigation of oxidative stress, inflammation, and fibrosis, suggest that this compound holds promise for conditions like obesity-related glomerulopathy, which share similar underlying pathological mechanisms semanticscholar.orgwjgnet.comresearchgate.net.

Table 2: Renal Function and Oxidative Stress Markers in db/db Mice Treated with this compound

| Parameter | DN Group (Control) | TA-Treated Group | Effect of TA | Reference |

| Right kidney weight/body weight ratio | Augmented | Reduced | Significant reduction | nih.govsemanticscholar.orgnih.gov |

| Blood Urea Nitrogen (BUN) | Augmented | Reduced | Significant reduction | nih.govsemanticscholar.orgnih.gov |

| Serum Creatinine (Scr) | Augmented | Reduced | Significant reduction | nih.govsemanticscholar.orgnih.gov |

| Urine Albumin | Augmented | Reduced | Significant reduction | nih.govsemanticscholar.orgnih.gov |

| Glomerular Mesangial Matrix Expansion | Substantially augmented | Substantially reduced | Alleviated | nih.govsemanticscholar.orgnih.gov |

| Collagen Deposition | Substantially augmented | Substantially reduced | Alleviated | nih.govsemanticscholar.orgnih.gov |

| Reductive Glutathione (GSH) | Decreased | Increased | Remarkably increased | nih.govsemanticscholar.orgnih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Increased | Remarkably increased | nih.govsemanticscholar.orgnih.gov |

| Catalase (CAT) Activity | Decreased | Increased | Remarkably increased | nih.govsemanticscholar.orgnih.gov |

| Malondialdehyde (MDA) Content | Increased | Decreased | Remarkably decreased | nih.govsemanticscholar.orgnih.gov |

| Nephrin Expression | Decreased | Increased | Significantly increased | semanticscholar.org |

| Podocin Expression | Decreased | Increased | Significantly increased | semanticscholar.org |

| Collagen III (COL-III) Expression | Increased | Reduced | Significantly reduced | semanticscholar.org |

| Fibronectin (FN) Expression | Increased | Reduced | Significantly reduced | semanticscholar.org |

Toxicological Assessment in Preclinical Models

Preclinical toxicological assessment is a critical phase in drug development, aiming to identify potential adverse effects, target organs, and establish safe exposure levels for a compound ecetoc.orgikm.mk. These studies typically involve various animal models, including rodents (rats, mice) and non-rodents (dogs, rabbits, non-human primates), and are conducted over different durations, classified as acute, sub-acute, sub-chronic, and chronic toxicity studies ecetoc.orgikm.mknih.govslideshare.net. Specific toxicological evaluations can also include allergenicity, local tolerance, immunotoxicity, reproductive toxicity, teratogenicity, mutagenicity, and carcinogenicity ikm.mk.

While this compound has shown promising therapeutic effects in preclinical efficacy models, detailed, specific toxicological assessment data, such as comprehensive LD50 values, no-observed-adverse-effect levels (NOAELs), or target organ toxicity profiles from dedicated repeat-dose toxicology studies for this compound itself, were not extensively detailed within the provided search results. General statements indicate that this compound is a natural compound extracted from certain fungi targetmol.com. One study noted that a related triterpenoid, inotodiol (also from Inonotus obliquus), administered at 10 mg/kg, prolonged survival in P388-bearing mice without apparent side effects iiarjournals.org. However, this specific observation pertains to a different compound and cannot be directly extrapolated as a comprehensive toxicological profile for this compound. The absence of explicitly reported adverse effects in the efficacy studies for this compound is notable, but a full toxicological assessment would typically involve dedicated studies designed to identify and characterize potential toxicities.

Synthetic and Semi Synthetic Research Approaches

De Novo Chemical Synthesis Pathways of Trametenolic Acid

The de novo total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. Such syntheses involve the construction of the molecule from simple, commercially available starting materials. For lanostane-type triterpenoids, this requires the assembly of a tetracyclic core and the precise installation of multiple stereocenters and functional groups.

As of current scientific literature, a complete de novo total synthesis pathway for this compound has not been extensively reported. The structural complexity, including the lanostane (B1242432) skeleton and specific functionalizations, makes its total synthesis a formidable undertaking. Research in the broader field has led to the successful synthesis of other complex triterpenoids, and these strategies could potentially be adapted for this compound in the future. These efforts are crucial for providing access to larger quantities of the natural product and for creating structural analogs that are not accessible through semi-synthesis.

Semi-Synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more common approach for creating derivatives of complex molecules like this compound. Researchers have utilized this compound B, isolated from natural sources such as the fungus Trametes lactinea, as a starting scaffold to synthesize novel compounds.

Studies have reported the synthesis of new derivatives with the goal of enhancing biological activity. For instance, five novel this compound B derivatives were synthesized and characterized to evaluate their cytotoxic potential against cancer cells. scientific.net Another study detailed the synthesis of six different compounds from this compound B. scientific.net These semi-synthetic approaches typically involve modifications at the functional groups of the parent molecule, such as the hydroxyl and carboxylic acid moieties, to produce esters, amides, or other analogs. The characterization of these new compounds is typically confirmed using spectroscopic methods like NMR, IR, and ESI-MS, as well as elemental analysis. scientific.net

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. By synthesizing a series of derivatives and evaluating their effects, researchers can identify key structural features responsible for their therapeutic or adverse effects.

For this compound derivatives, SAR studies have primarily focused on their cytotoxic and anti-cancer activities. The synthesized analogs are tested against various cancer cell lines, such as the human breast cancer cell line MDA-MB-231, to determine their potency, often measured by the half-maximal inhibitory concentration (IC50). scientific.netscientific.net

Research findings have indicated that specific modifications to the this compound B structure can lead to significantly improved cytotoxic activity. For example, one synthesized derivative, designated as compound IV, showed notable cytotoxicity with an IC50 value of 22.39 μM against MDA-MB-231 cells. scientific.net In a separate study, another derivative, compound 3b, was found to have the most potent anti-proliferative effect against the same cell line, with an IC50 of 17.78 µM, surpassing the activity of the parent compound and other synthesized derivatives. scientific.netresearchgate.net These findings suggest that the modifications made in these specific derivatives are crucial for enhancing their anti-cancer properties.

The data from these studies help in building a preliminary SAR profile for this compound, guiding the future design of more potent and selective analogs for potential therapeutic applications.

Table 1: Cytotoxic Activity of Semi-Synthesized this compound B Analogs

This interactive table summarizes the reported cytotoxic activities of specific semi-synthetic derivatives of this compound B against the MDA-MB-231 breast cancer cell line.

| Compound Designation | Reported IC50 (µM) | Source |

| Compound IV | 22.39 | scientific.net |

| Compound 3b | 17.78 | scientific.netresearchgate.net |

Ethnopharmacological Significance and Traditional Applications

Historical and Traditional Medicinal Uses of Trametenolic Acid-Containing Fungi

Inonotus obliquus, the Chaga mushroom, holds a prominent place in traditional home remedies, with its use documented for centuries. researchgate.net In Anishinaabe culture, Chaga is considered a potent medicinal mushroom, utilized in traditional medicine and even in pipe rituals due to its sweet aroma. nih.gov Indigenous communities have historically employed Chaga to bolster the immune system and address a variety of ailments, including diabetes and tumors. nih.gov

Across Asia, particularly in China and Korea, Chaga was traditionally consumed as a tea to treat pathogenic infections, gastrointestinal disorders, cancers, and liver conditions. nih.gov Similarly, in Japan, Greece, and parts of Eastern Europe, this mushroom has a long-standing history of use in folk medicine for conditions such as ulcers, gastritis, and tuberculosis. nih.gov Since the 16th century, I. obliquus has been a staple in folk medicine in Siberia, Russia, and other Western countries, applied in the treatment of gastrointestinal cancer, diabetes, bacterial infections, and liver diseases. nih.govtandfonline.com

Trametes versicolor, often referred to as Turkey Tail mushroom, is another fungus widely utilized in traditional oriental therapies. Its fruiting bodies are traditionally prepared as health tonics and teas. mdpi.com In various Asian and African countries, Trametes versicolor has been widely employed as a traditional medicine for addressing cancers and certain infections. mdpi.com

Bridging Traditional Knowledge with Contemporary Scientific Research

The rich history of traditional uses of fungi containing this compound has spurred contemporary scientific investigation, aiming to validate and understand the underlying mechanisms of their purported health benefits. Modern research has provided substantial scientific evidence supporting the therapeutic properties observed in traditional practices. nih.govtandfonline.com

Studies on extracts of Inonotus obliquus have revealed a spectrum of activities, including anti-inflammatory, antioxidant, anticancer, anti-diabetic, anti-obesity, hepatoprotective, renoprotective, anti-fatigue, antibacterial, and antiviral effects. nih.govtandfonline.com Many of these beneficial activities are attributed to the diverse array of bioactive compounds present in these fungi, with triterpenoids, including this compound, being key contributors. ontosight.ainih.govresearchgate.nettandfonline.comwikipedia.orgicm.edu.pl

This compound itself has been shown to possess a variety of biological activities. Research indicates its antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Furthermore, it has demonstrated anti-proliferative effects on various cancer cell lines, renoprotective effects in animal models, and protective capabilities against ischemia-reperfusion injury in the brain. researchgate.nettandfonline.comwikipedia.orgtargetmol.comchemfaces.comexplorationpub.com The anti-inflammatory properties of Chaga, for instance, have been scientifically confirmed and linked to the presence of compounds like ergosterol (B1671047), ergosterol peroxide, and this compound. nih.govicm.edu.pl

Contemporary scientific research endeavors to elucidate the molecular mechanisms behind these traditional medicinal effects. Investigations have revealed that compounds such as this compound interact with enzymes and proteins involved in crucial cellular pathways. For example, studies have indicated its involvement in modulating pathways such as PI3K/Akt, Nrf2/HO-1, and NF-κB, which are critical in processes like cell proliferation, inflammation, and oxidative stress response. tandfonline.comwikipedia.orgtargetmol.comnih.gov

The integration of traditional ecological knowledge with modern scientific methodologies is proving invaluable in drug discovery and resource management. This bridging approach allows for the systematic isolation and characterization of bioactive molecules responsible for observed therapeutic properties, thereby validating traditional practices through rigorous scientific inquiry. explorationpub.comecologyandsociety.orgnih.govresearchgate.netresearchgate.netundp.org This collaborative approach not only enriches scientific understanding but also highlights the enduring relevance of traditional knowledge systems in addressing contemporary health challenges. ecologyandsociety.orgnih.gov

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Molecular Mechanisms and Targets

While initial studies have shed light on some of trametenolic acid's biological activities, its precise molecular mechanisms and targets remain largely underexplored nih.gov. Research indicates that this compound may exert its effects through various pathways. For instance, this compound has been reported to ameliorate diabetic nephropathy in db/db mice by modulating Nrf2/HO-1 and NF-κB-mediated pathways and mitigating oxidative stress wikipedia.org. In the context of cancer, specifically hepatocellular carcinoma, this compound B (a derivative) has been shown to induce autophagy and influence proteins like HSP90AA4P and Rho C, which are linked to the PI3K/Akt signaling pathway, cell metastasis, and autophagy acs.orgresearchgate.net. Furthermore, this compound has been identified as a crucial target of dihydrofolate reductase (DHFR) in breast cancer cells, affecting cell viability and cell cycle progression by downregulating cyclins and CDKs mdpi.com. Molecular docking studies have also suggested interactions with targets such as Cxcl10 researchgate.net.

Future research should focus on:

Systematic Target Identification: Employing advanced proteomic, transcriptomic, and metabolomic approaches to comprehensively map all direct and indirect molecular targets of this compound and its active metabolites frontiersin.orguu.se. This could involve techniques like affinity chromatography, thermal proteome profiling, and quantitative proteomics.

Pathway Delineation: Detailed investigations into the downstream signaling cascades and cellular processes influenced by this compound, beyond the currently identified pathways (e.g., Nrf2/HO-1, NF-κB, PI3K/Akt, DHFR, ERK1/2, p38, mTOR, Atg5) wikipedia.orgacs.orgmdpi.comresearchgate.netmedchemexpress.com. This includes understanding its impact on gene expression, protein-protein interactions, and metabolic reprogramming.

Mechanism of Selectivity: Exploring whether this compound exhibits selectivity towards specific cell types or pathological conditions and the underlying mechanisms of such selectivity.

Comprehensive Preclinical Efficacy and Safety Profiling for Specific Therapeutic Applications

Rigorous preclinical efficacy and safety profiling are essential before advancing this compound to clinical investigation tno.nl. While some studies have shown its anti-inflammatory and anti-cancer activities, more in-depth and standardized evaluations are needed across various disease models.

Current research findings include:

Anti-inflammatory: this compound exhibits anti-inflammatory properties wikipedia.org.

Anticancer: this compound has demonstrated anti-proliferative activity against various cancer cell lines, including breast cancer (HER2-positive and triple-negative subtypes), hepatocellular carcinoma (HepG2/2.2.15 cells), and gastric cancer acs.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.org. It can induce G0/G1 cell cycle arrest and downregulate key cell cycle proteins mdpi.com.

Diabetic Nephropathy: It has shown a protective effect on kidneys and ameliorated the progression of diabetic nephropathy in db/db mice wikipedia.org.

Tyrosinase Inhibition: this compound has been identified as a potent tyrosinase inhibitor, suggesting potential in dermatological applications by decreasing tyrosinase activity and melanin (B1238610) content chemfaces.comnih.gov.

Future preclinical studies should include:

Disease-Specific Models: Conducting comprehensive efficacy studies in a wider range of relevant in vitro and in vivo disease models, including those that mimic human pathologies more closely tno.nlwindows.netbiorxiv.org. This includes evaluating its potential in different types of cancers, inflammatory conditions, and metabolic disorders.

Dose-Response and Time-Course Studies: Establishing detailed dose-response relationships and time-course effects in these models to determine optimal therapeutic windows.

Combination Therapies: Investigating the synergistic or additive effects of this compound when combined with existing standard-of-care treatments, as demonstrated with cisplatin (B142131) and trastuzumab in breast cancer cells mdpi.com.

Long-Term Efficacy and Recurrence: Assessing long-term efficacy and potential for preventing disease recurrence in chronic models.

Development of Novel this compound Analogs with Enhanced Efficacy or Specificity

The development of novel analogs is a crucial strategy to improve the therapeutic profile of natural compounds. Structural modifications can lead to enhanced potency, improved selectivity, reduced off-target effects, and more favorable pharmacokinetic properties sci-hub.semdpi.com.

Research on analogs and modifications:

Structural Optimization: Structural optimization of triterpenoids, including modifications at C-3 and C-29, has been shown to enhance anti-influenza activity sci-hub.se.

Derivatives: this compound B (TAB) is a well-studied derivative with reported anti-cancer, anti-gastric ulcer, hypoglycemic, and neuroprotection functionalities acs.org.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Conducting extensive SAR studies to identify key pharmacophores responsible for specific biological activities. This involves synthesizing a library of this compound analogs with targeted structural modifications.

Computational Design: Utilizing computational chemistry and in silico modeling to design novel analogs with predicted enhanced binding affinity to specific targets or improved drug-like properties.

Bioactivity Screening of Analogs: Systematically screening synthesized analogs for desired biological activities and comparing their efficacy and specificity to the parent compound.

Metabolic Stability of Analogs: Evaluating the metabolic stability of novel analogs to predict their in vivo half-life and potential for systemic exposure.

Exploration of Targeted Delivery Systems and Formulation Strategies

Targeted drug delivery systems and optimized formulations are essential to improve the bioavailability, reduce systemic toxicity, and enhance the therapeutic index of this compound nih.govmdpi.comresearchgate.netmdpi.com. Many natural compounds, including those from Traditional Chinese Medicine, face challenges with poor solubility, low bioavailability, and limited tumor-targeting capabilities mdpi.com.

Future research should explore:

Nanocarrier Systems: Developing and evaluating various nanocarrier systems, such as liposomes, nanoparticles (e.g., polymer nanoparticles, micelles, nanogels, PLGA-based systems), and dendrimers, to encapsulate this compound for targeted delivery nih.govmdpi.comresearchgate.netfrontiersin.org.

Ligand-Mediated Targeting: Incorporating targeting ligands (e.g., folic acid, peptides, antibodies) onto delivery systems to achieve active targeting to specific cells or tissues, thereby increasing drug concentration at the site of action and minimizing off-target effects nih.govresearchgate.netmdpi.com.

Stimuli-Responsive Release: Designing smart delivery systems that enable stimuli-responsive drug release (e.g., pH-sensitive, enzyme-sensitive, temperature-sensitive) at the pathological site researchgate.net.

Formulation Optimization: Investigating different formulation strategies (e.g., emulsions, solid dispersions, cyclodextrin (B1172386) complexes) to enhance the solubility, stability, and absorption of this compound nih.govamazon.com. This includes optimizing excipients and manufacturing processes.

Assessment of Pharmacokinetics and Pharmacodynamics in Advanced Models

A thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for predicting its behavior in vivo and guiding dose selection for clinical trials amazon.comnih.govnih.gov.

Future research should include:

Advanced PK/PD Models: Utilizing advanced pharmacokinetic-pharmacodynamic (PK/PD) models, including physiologically-based pharmacokinetic (PBPK) models, to predict drug concentrations in various tissues and organs and correlate them with observed pharmacological effects biorxiv.orgamazon.comnih.gov.

Absorption, Distribution, Metabolism, Excretion (ADME) Studies: Conducting comprehensive ADME studies in relevant animal models to characterize its absorption, distribution to target tissues, metabolic pathways, and excretion routes frontiersin.org.

Drug-Drug Interactions: Investigating potential drug-drug interactions, especially when considering combination therapies, to identify any pharmacokinetic or pharmacodynamic interactions that could alter efficacy or safety.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the pharmacological effects and therapeutic response of this compound in vivo.

Translational Potential and Pathways to Clinical Investigation

The ultimate goal of preclinical research is to translate promising findings into clinical applications. This requires a strategic pathway to human trials nih.govscispace.com.

Future translational efforts should focus on:

Pre-IND Studies: Conducting all necessary preclinical studies to meet regulatory requirements for an Investigational New Drug (IND) application, including definitive toxicology and safety pharmacology studies (though specific safety profiles are excluded from this article).

First-in-Human Study Design: Developing robust first-in-human (Phase 1) clinical trial designs based on preclinical PK/PD data and safety margins to determine initial dosing, safety, and tolerability in humans.

Biomarker Validation in Clinical Samples: Validating preclinical biomarkers in human biological samples to serve as pharmacodynamic markers in early-phase clinical trials.

Collaborative Research: Fostering collaborations between academic institutions, pharmaceutical companies, and regulatory bodies to accelerate the translational pipeline.

Identification of Specific Patient Populations: Based on mechanistic insights and preclinical efficacy data, identifying specific patient populations that are most likely to benefit from this compound therapy.

Q & A

Q. What is the biosynthetic pathway of this compound in fungi, and how can it be manipulated for enhanced production?

- Methodological Answer : this compound derives from lanosterol via cytochrome P450-mediated oxidation. Metabolic engineering of Poria cocos or Trametes species can upregulate enzymes like sterol C-24 methyltransferase to increase yields. Pathway elucidation relies on isotopic labeling and gene knockout studies, as shown in the conversion of lanosterol to pachymic acid .

Q. How do chemical modifications (e.g., acetylation) alter this compound’s pharmacological properties?

- Methodological Answer : Synthesize derivatives (e.g., 3-O-acetyl-trametenolic acid) and compare their bioactivity using in vitro assays. For example, acetylated derivatives in P. cocos exhibit enhanced anti-inflammatory activity in LPS-stimulated RAW264.7 cells, as determined by nitric oxide inhibition assays .

Q. What computational tools are effective for predicting this compound’s molecular targets in disease pathways?

- Methodological Answer : Employ network pharmacology with databases like SwissTargetPrediction and STRING to map this compound-protein interactions. Validate predictions via molecular docking and in vitro kinase assays. A 2024 study linked this compound to gastric cancer apoptosis via PI3K/Akt/mTOR pathway modulation .

Q. How can researchers address limitations in identifying minor this compound analogs using conventional LC-MS?

- Methodological Answer : Combine high-resolution LC-MS/MS with molecular networking (e.g., GNPS platform) to detect low-abundance analogs. For unresolved peaks, use semi-preparative HPLC to isolate compounds for NMR characterization, as applied in identifying hexagonins and dehydrothis compound .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in this compound content across fungal batches?

- Methodological Answer : Apply cluster analysis and OPLS-DA to classify samples based on HPLC peak profiles. Use ANOVA or Kruskal-Wallis tests to assess significance of environmental factors (e.g., growth conditions) on this compound levels. A 2023 study achieved >95% similarity in 15/22 I. obliquus batches using these methods .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Use Sprague-Dawley rats for bioavailability studies, with plasma samples analyzed via UPLC-QTOF-MS. For toxicity, follow OECD guidelines for acute/chronic dosing, monitoring hepatic and renal biomarkers. A 2019 study reported this compound B’s neuroprotective effects at 10 mg/kg doses without adverse effects .

Tables: Key Findings from Selected Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。